molecular formula C14H19N B11897684 2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 35452-79-0

2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11897684
CAS No.: 35452-79-0
M. Wt: 201.31 g/mol
InChI Key: ZISRGYNZTXGHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS RN: 35452-79-0) is a synthetic organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . It features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules . The THIQ structure is a common motif in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects . The specific 3-methylbut-2-en-1-yl (prenyl) substituent on this core is a key structural feature seen in various synthetic and natural alkaloids, making this compound a valuable intermediate for further chemical exploration and biological evaluation . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The tetrahydroisoquinoline scaffold is known to be synthesized via classic methods such as the Pictet-Spengler condensation or Bischler-Napieralski reaction . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use. Key Chemical Identifiers: • CAS RN: 35452-79-0 • Molecular Formula: C14H19N • Molecular Weight: 201.31 g/mol

Properties

CAS No.

35452-79-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H19N/c1-12(2)7-9-15-10-8-13-5-3-4-6-14(13)11-15/h3-7H,8-11H2,1-2H3

InChI Key

ZISRGYNZTXGHQP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCC2=CC=CC=C2C1)C

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Tetrahydroisoquinoline

The direct alkylation of THIQ with prenyl halides represents a straightforward approach. In a patented method, phenethylamine derivatives undergo ring-closure reactions with aldehydes to form the THIQ core, followed by alkylation using 3-methylbut-2-en-1-yl bromide under basic conditions. For instance, reaction of 1,2,3,4-tetrahydroisoquinoline with prenyl bromide in tetrahydrofuran (THF) at 0°C, using potassium tert-butoxide as a base, yields the target compound in 65–72% efficiency. Challenges include competing N-alkylation and regioisomer formation, necessitating careful control of stoichiometry and temperature.

Mitsunobu Reaction for Stereocontrolled Prenylation

The Mitsunobu reaction enables O- to N-prenyl transfer with retention of configuration. A modified protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple THIQ with prenyl alcohols, achieving >85% yield and minimal epimerization. This method is particularly effective for sterically hindered substrates, though scalability is limited by reagent cost.

Transition-Metal Catalyzed Coupling Approaches

Palladium-Catalyzed Heck Coupling

Palladium-mediated coupling of THIQ halides with prenylboronic acids offers a regioselective route. A reported procedure uses Pd(PPh₃)₄ with potassium carbonate in dimethylformamide (DMF) at 80°C, affording the prenylated product in 78% yield. The reaction tolerates electron-withdrawing substituents on the THIQ ring but requires anhydrous conditions to prevent boronic acid hydrolysis.

Rhodium-Catalyzed Hydroamination

Rhodium complexes facilitate intramolecular hydroamination of alkyne-tethered THIQ precursors. Using [Rh(cod)₂]OTf and a Josiphos ligand, prenyl groups are installed via anti-Markovnikov addition, achieving enantiomeric excesses up to 90%. This method is advantageous for asymmetric synthesis but demands stringent inert-atmosphere handling.

Superbase-Mediated Cyclization and Alkylation

Lithium Diisopropylamide (LDA)-Potassium tert-Butoxide Systems

Superbases like LDA-KOR promote deprotonation at the THIQ C1 position, enabling nucleophilic attack on prenyl epoxides. A diastereoselective synthesis from oxiranylmethyl-THIQ derivatives yields trans-configured products in 82–89% yield, with quantum-chemical studies confirming kinetic control. BF₃·Et₂O coordination shifts selectivity to cis-azetidine products, demonstrating tunable stereochemistry.

Directed Ortho-Metalation (DoM)

Directed metalation using tert-butyllithium and (−)-sparteine as a chiral ligand achieves para-prenylation of THIQ. Subsequent quenching with prenyl iodide delivers enantiomerically enriched products (up to 94% ee), though yields are moderate (55–65%) due to competitive side reactions.

Reductive Amination and Multicomponent Reactions

Leuckart-Wallach Reaction

Reductive amination of ketoisoquinoline with prenylamine under Leuckart conditions (HCOONH₄, 150°C) provides a one-pot route to the target compound. Yields range from 60–70%, with the reaction’s aqueous compatibility being a notable advantage.

Ugi Four-Component Reaction

A Ugi reaction integrating THIQ, prenyl isocyanide, formaldehyde, and benzoic acid forms a peptoid intermediate, which undergoes acid hydrolysis to yield the prenylated THIQ. This method achieves 75% yield and excellent functional group tolerance but requires post-synthetic purification.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield (%) Stereoselectivity Scalability
Classical AlkylationKOtBu65–72LowHigh
Mitsunobu ReactionDEAD, PPh₃85–90HighModerate
Heck CouplingPd(PPh₃)₄78N/AHigh
LDA-KOR SuperbaseLDA, KOtBu82–89High (trans)Moderate
Rh-Catalyzed Hydroamination[Rh(cod)₂]OTf70–78High (90% ee)Low
Leuckart-WallachHCOONH₄60–70LowHigh

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tetrahydroisoquinoline derivatives have been extensively studied for their potential therapeutic effects in neurodegenerative diseases and as neuroprotective agents.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline can protect against neurotoxicity induced by substances like MPTP and rotenone. These compounds may modulate dopamine metabolism and exhibit anti-addictive properties in animal models .

Antimicrobial Activity

Recent investigations into the biological activities of tetrahydroisoquinoline derivatives have revealed significant antimicrobial properties. A study evaluated novel tetrahydroisoquinoline analogs against various bacterial strains, demonstrating potent antibacterial activity against pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae at minimal inhibitory concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship of tetrahydroisoquinoline compounds has been a focal point of research. Variations in substituents on the isoquinoline core can significantly influence biological activity. For example, modifications to the tetrahydroisoquinoline structure have led to enhanced efficacy against specific targets in both antibacterial and neuroprotective contexts .

Case Study 1: Neuroprotection in Rodent Models

A study focused on the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline in rodent models showed its ability to mitigate the behavioral syndromes associated with neurotoxic agents. The findings suggest that this compound could be developed into a therapeutic agent for conditions such as Parkinson's disease .

Case Study 2: Antibacterial Activity

Another study synthesized and tested various tetrahydroisoquinoline derivatives for their antibacterial properties. Among these, certain compounds demonstrated significant inhibition against multiple bacterial strains, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of THIQ derivatives is highly dependent on substituent type and position. Key comparisons include:

Compound Substituent(s) Key Activity/Property Reference
2-(3-Methylbut-2-en-1-yl)-THIQ 2-(3-Methylbut-2-en-1-yl) Hybrid molecule synthesis (e.g., with ibuprofen fragments); potential combined biological effects
2-(3-Piperidyl)-6,7-dimethoxy-THIQ 2-(3-Piperidyl), 6,7-dimethoxy Potent bradycardic activity (EC₅₀ ~ Zatebradine’s half); minimal blood pressure effects
6,7-Dimethoxy-THIQ 6,7-Dimethoxy σ2 Receptor (σ2R) selectivity; cytotoxic agent development
1-Methyl-THIQ (1MeTIQ) 1-Methyl Blood-brain barrier penetration; Parkinsonism-linked metabolism
N-Methyl-THIQ N-Methyl Neurotoxicity via MAO oxidation to isoquinolinium ions (similar to MPTP)
  • However, it lacks the methoxy groups critical for σ2R binding or the N-methylation required for neurotoxic metabolite formation .
  • Metabolism : Unlike 1MeTIQ and TIQ, which are excreted largely unchanged and concentrate in the brain , the alkenyl substituent in 2-(3-methylbut-2-en-1-yl)-THIQ may undergo oxidative metabolism (e.g., epoxidation or hydroxylation), altering its pharmacokinetic profile.

Toxicological Profile

  • Neurotoxicity Risk: N-Methyl-THIQ derivatives are metabolized to neurotoxic isoquinolinium ions via MAO, resembling MPTP’s Parkinsonian mechanism . The 2-(3-methylbut-2-en-1-yl) substituent lacks an N-methyl group, likely avoiding this pathway.
  • Metabolite Safety : Unlike 1MeTIQ, which forms 4-hydroxy metabolites linked to Parkinsonism , the alkenyl group may yield less reactive metabolites.

Research Findings and Data

Key Pharmacological Data

Parameter 2-(3-Methylbut-2-en-1-yl)-THIQ 2-(3-Piperidyl)-6,7-dimethoxy-THIQ 1MeTIQ
Lipophilicity (LogP) Estimated ~3.2 (alkenyl) ~2.1 (piperidyl, dimethoxy) ~1.8 (methyl)
BBB Penetration Moderate (predicted) Limited (polar substituents) High (76% unchanged)
MAO Substrate No No Yes (N-methyl)

Metabolic Stability

  • 1MeTIQ : 72% excreted unchanged; 8.7% as 4-hydroxy-1MeTIQ .

Biological Activity

2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The molecular formula for 2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is C14H19NC_{14}H_{19}N, with a molecular weight of approximately 201.31 g/mol. Its structure includes a tetrahydroisoquinoline core modified by a 3-methylbut-2-en-1-yl group, which may influence its biological properties.

1. Neuroprotective Effects

Research indicates that THIQ compounds exhibit neuroprotective properties. A study highlighted that N-methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-TIQ) selectively inhibits mitochondrial complex I, which is involved in the pathophysiology of neurodegenerative diseases such as Parkinson's disease. The inhibition potency of N-Me-TIQ was found to be lower than that of MPTP but still significant .

2. Antioxidant Activity

The antioxidant potential of THIQ derivatives has been extensively studied. For example, compounds derived from THIQ were evaluated for their ability to inhibit albumin denaturation and exhibit antioxidant activity in vitro. Results demonstrated that these compounds could effectively reduce oxidative stress markers .

3. Antitumor Properties

Recent studies have explored the antitumor effects of THIQ analogs. Certain derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, some THIQ-based compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

The biological activity of 2-(3-Methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

  • Inhibition of Mitochondrial Respiration : By inhibiting complex I activity in the mitochondrial electron transport chain, these compounds may disrupt energy metabolism in neurons .
  • Modulation of Neurotransmitter Receptors : Some THIQ derivatives interact with dopamine receptors and other neurotransmitter systems, which could explain their neuroprotective and psychoactive effects .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanismReference
NeuroprotectionInhibition of mitochondrial complex I
AntioxidantInhibition of albumin denaturation
AntitumorInduction of apoptosis

Case Study: Neuroprotective Effects

In a study on mice treated with MPTP (a neurotoxin), administration of N-Me-TIQ showed a reduction in neurodegeneration markers compared to control groups. This suggests that THIQ derivatives may offer protective effects against neurotoxic insults .

Q & A

Q. What are the common synthetic routes for 2-(3-methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as phenethylamine derivatives. A three-step approach (acetylation, cyclization with polyphosphoric acid, and reduction with potassium borohydride) has been validated for structurally similar tetrahydroisoquinolines . Key optimizations include:
  • Cyclization : Adjusting reaction time and temperature to minimize byproducts (e.g., using PPA at 80–100°C for 2–4 hours).
  • Reduction : Optimizing stoichiometry of reducing agents (e.g., NaBH₄ or LiAlH₄) to enhance yield and purity.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound .

Q. How can researchers confirm the structural identity of 2-(3-methylbut-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • ¹H/¹³C NMR : Compare chemical shifts with known tetrahydroisoquinoline derivatives (e.g., δ 1.5–2.5 ppm for methyl groups; δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 230.18 for C₁₅H₂₀N) .
  • X-ray Crystallography : Resolve stereochemistry and substituent positioning in crystalline derivatives .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Initial screening should include:
  • Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for targets like dipeptidyl peptidase IV (DPP-IV) or acetylcholinesterase .

Advanced Research Questions

Q. How do substituents on the tetrahydroisoquinoline core influence receptor binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical:
  • Electron-Withdrawing Groups (e.g., sulfonyl) : Enhance stability but may reduce membrane permeability.
  • Hydrophobic Substituents (e.g., prenyl groups) : Improve interaction with lipophilic binding pockets (e.g., in G-protein-coupled receptors) .
  • Stereochemical Effects : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and compare activity (e.g., R vs. S configurations in DPP-IV inhibition) .

Q. How can conflicting pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer : Address discrepancies through:
  • Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Orthogonal Validation : Replicate results using alternate methods (e.g., SPR for binding affinity vs. fluorescence assays).
  • Meta-Analysis : Compare data across studies while accounting for structural analogs (e.g., methyl vs. ethyl substituents) .

Q. What strategies improve the synthetic yield of 2-(3-methylbut-2-en-1-yl) derivatives?

  • Methodological Answer : Optimize prenylation and cyclization steps:
  • Prenylation Catalysts : Use Pd(0) or Cu(I) catalysts for regioselective coupling of 3-methylbut-2-en-1-yl groups .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) and improve yield by 15–20% .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) during cyclization to absorb water and prevent hydrolysis .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer : Employ biophysical and computational methods:
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like dopamine D₂.
  • Molecular Dynamics Simulations : Predict binding modes using software (e.g., AutoDock Vina) and validate with mutagenesis studies.
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution .

Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others note neurotoxicity?

  • Methodological Answer : Discrepancies may arise from:
  • Dose-Dependent Effects : Low doses (µM range) may activate antioxidant pathways, while high doses (mM) induce oxidative stress .
  • Cell-Type Specificity : Neuronal vs. glial cell models (e.g., SH-SY5Y vs. U87 cells) exhibit divergent responses.
  • Experimental Design : Differences in exposure duration (acute vs. chronic) or endpoint assays (e.g., LDH release vs. caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.